molecular formula C20H21N3O6 B1336294 Fapgg CAS No. 64967-39-1

Fapgg

Número de catálogo: B1336294
Número CAS: 64967-39-1
Peso molecular: 399.4 g/mol
Clave InChI: ZDLZKMDMBBMJLI-CMDGGOBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The preparation of FAPGG involves several steps:

This synthetic route is advantageous due to its simplicity, high yield, and suitability for industrial production .

Mecanismo De Acción

FAPGG acts as a substrate for angiotensin-converting enzyme (ACE). The enzyme hydrolyzes this compound, resulting in a decrease in absorbance at 340 nm, which can be measured spectrophotometrically . This hydrolysis reaction is used to assess ACE activity and the inhibitory effects of potential ACE inhibitors. The molecular target of this compound is ACE, and the pathway involves the conversion of this compound to its hydrolyzed products .

Comparación Con Compuestos Similares

FAPGG is often compared with other ACE substrates and inhibitors:

    Hippuryl-His-Leu (HHL): Another common substrate for ACE assays.

    Captopril: A well-known ACE inhibitor used in clinical settings.

This compound is unique due to its specific structure, which allows for direct spectrophotometric measurement of ACE activity without the need for complex separation techniques .

Propiedades

Número CAS

64967-39-1

Fórmula molecular

C20H21N3O6

Peso molecular

399.4 g/mol

Nombre IUPAC

2-[[2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H21N3O6/c24-17(9-8-15-7-4-10-29-15)23-16(11-14-5-2-1-3-6-14)20(28)22-12-18(25)21-13-19(26)27/h1-10,16H,11-13H2,(H,21,25)(H,22,28)(H,23,24)(H,26,27)/b9-8+

Clave InChI

ZDLZKMDMBBMJLI-CMDGGOBGSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C=CC2=CC=CO2

SMILES isomérico

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)/C=C/C2=CC=CO2

SMILES canónico

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C=CC2=CC=CO2

Secuencia

FGG

Sinónimos

2-furanacryloyl-phenylalanyl-glycyl-glycine
3-(2-furylacryloyl)phenylalanyl-glycyl-glycine
FA-Phe-Gly-Gly
FAPGG

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fapgg
Reactant of Route 2
Reactant of Route 2
Fapgg
Reactant of Route 3
Reactant of Route 3
Fapgg
Reactant of Route 4
Fapgg
Reactant of Route 5
Reactant of Route 5
Fapgg
Reactant of Route 6
Fapgg
Customer
Q & A

A: FAPGG acts as a substrate for ACE, mimicking the natural substrate angiotensin I. ACE cleaves this compound at the Phe-Gly bond, releasing furanacryloyl-L-phenylalanine (FAP) and glycylglycine (GG). [, , ]

A: ACE inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure. Additionally, ACE inhibition prevents the degradation of bradykinin, a vasodilator, further contributing to blood pressure regulation. [, , ]

ANone: The molecular formula of this compound is C19H21N3O6, and its molecular weight is 387.39 g/mol.

A: Yes, studies have examined the spectral characteristics of this compound. Notably, this compound exhibits an absorbance maximum around 305 nm, which shifts to 300 nm upon hydrolysis by ACE. This shift forms the basis of the spectrophotometric assay for ACE activity. [, ]

A: this compound is typically prepared in buffered solutions and stored at 4°C for stability. The stability of this compound solutions can vary depending on factors such as pH, temperature, and exposure to light. [, , ]

A: While generally compatible, certain components in complex biological samples might interfere with this compound-based assays. For instance, lipemic sera require pre-treatment before analysis. [, ]

A: ACE, a zinc metallopeptidase, catalyzes the hydrolysis of this compound through a mechanism involving the zinc ion in its active site. This process leads to the cleavage of the peptide bond between phenylalanine and glycine. [, , ]

A: While this compound is primarily hydrolyzed by ACE, other enzymes like carboxypeptidase A can also cleave this substrate. This potential interference needs to be considered, particularly when analyzing complex biological samples. []

ANone: this compound is primarily used for:

  • In vitro determination of ACE activity: This includes measuring ACE activity in serum, plasma, and tissue extracts. [, , , , , , ]
  • Screening for ACE inhibitors: this compound is used to identify and characterize potential ACE inhibitors from various sources, including natural products and synthetic libraries. [, , , ]
  • Investigating the role of ACE in various physiological and pathological conditions: This includes studying the involvement of ACE in hypertension, cardiovascular disease, and other conditions. [, , , ]

A: While specific computational studies on this compound itself might be limited, computational chemistry techniques are broadly applied to study ACE, including its structure, dynamics, and interactions with inhibitors. This information can indirectly help understand this compound binding and hydrolysis. [, ]

A: While specific SAR studies focusing solely on this compound modifications might be less common, extensive research exists on modifying related peptides and small molecules to enhance their interaction with ACE. These modifications often target specific amino acid residues or introduce chemical moieties that improve binding affinity or alter the enzyme's catalytic activity. [, , ]

ANone: Information regarding stability and formulation, SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance and cross-resistance, toxicology, drug delivery, biomarkers, environmental impact, solubility, analytical method validation, quality control, immunogenicity, drug-transporter and -metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications pertaining specifically to this compound is limited within the provided research excerpts.

  • Analytical Methods: Researchers employ various analytical techniques, including spectrophotometry and HPLC, to measure this compound hydrolysis and quantify ACE activity. [, , , , , ]
  • Alternative Substrates: Other substrates, such as hippuryl-histidyl-leucine (HHL) and dansyltriglycine (DTG), are also used in ACE activity assays. The choice of substrate can influence the sensitivity and specificity of the assay. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.